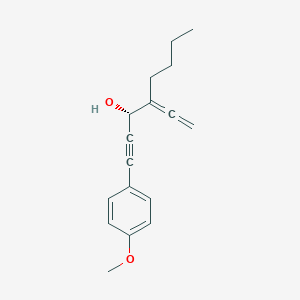
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- is a chemical compound with the molecular formula C16H18O. This compound is known for its unique structure, which includes an octyn-3-ol backbone with a 4-ethenylidene-1-(4-methoxyphenyl) substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including alkylation, reduction, and substitution reactions. The specific synthetic route may vary depending on the desired yield and purity.
Reaction Conditions: Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to maximize yield and minimize by-products. Techniques such as distillation and recrystallization are used for purification.
Análisis De Reacciones Químicas
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or phenyl positions, using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- can be compared with other similar compounds:
Similar Compounds: Examples include 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- and 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3R)-.
Uniqueness: The (3S)- configuration and the presence of the 4-methoxyphenyl group confer unique chemical and biological properties, distinguishing it from its analogs.
Propiedades
Número CAS |
651020-87-0 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
InChI |
InChI=1S/C17H20O2/c1-4-6-7-15(5-2)17(18)13-10-14-8-11-16(19-3)12-9-14/h8-9,11-12,17-18H,2,4,6-7H2,1,3H3/t17-/m0/s1 |
Clave InChI |
JSZYEVWCSMEXAD-KRWDZBQOSA-N |
SMILES isomérico |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)OC)O |
SMILES canónico |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


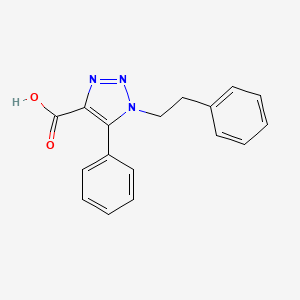
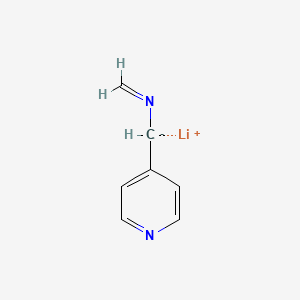
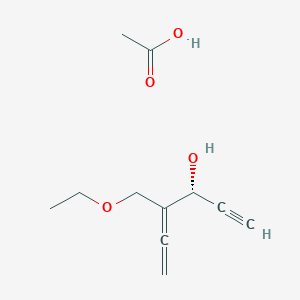
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
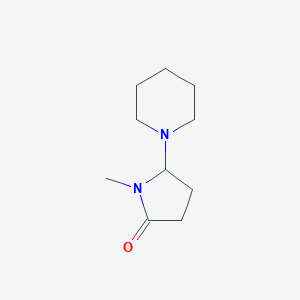
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
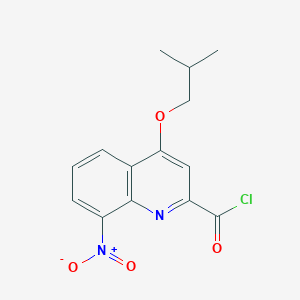
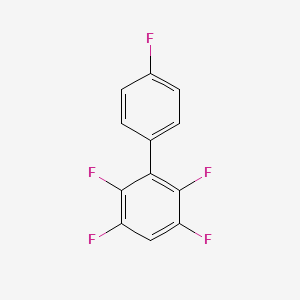
methanone](/img/structure/B14229133.png)

![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
